CCF642

Description

Structure

3D Structure

Properties

IUPAC Name |

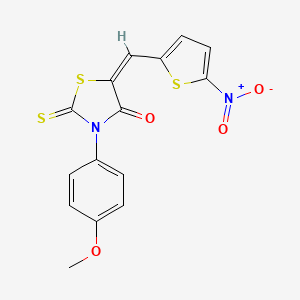

(5E)-3-(4-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O4S3/c1-21-10-4-2-9(3-5-10)16-14(18)12(24-15(16)22)8-11-6-7-13(23-11)17(19)20/h2-8H,1H3/b12-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPYIETQLOVDJCF-XYOKQWHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(S3)[N+](=O)[O-])SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(S3)[N+](=O)[O-])/SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CCF642 Mechanism of Action: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

CCF642 is a potent and novel small-molecule inhibitor of Protein Disulfide Isomerases (PDIs) with significant anti-cancer activity, particularly demonstrated in multiple myeloma. Its mechanism of action centers on the induction of acute Endoplasmic Reticulum (ER) stress, leading to apoptosis. This document provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular targets, the resultant signaling pathways, quantitative efficacy data, and the experimental protocols used for its characterization.

Core Mechanism: Inhibition of Protein Disulfide Isomerases

This compound functions as a potent inhibitor of the Protein Disulfide Isomerase (PDI) family of enzymes.[1][2][3][4][5] These enzymes reside in the endoplasmic reticulum and are crucial for the correct folding of disulfide bond-rich proteins. By inhibiting PDI, this compound disrupts protein folding, leading to an accumulation of misfolded proteins in the ER.

An active biotinylated analog of this compound was instrumental in identifying its binding to the PDI isoenzymes A1, A3, and A4 in multiple myeloma cells.[1][3][4][5] Computational modeling suggests a novel covalent binding mode for this compound within the active-site CGHCK motifs of PDI.[1][3][4][5]

Signaling Pathway: From PDI Inhibition to Apoptosis

The inhibition of PDI by this compound triggers a cascade of cellular events, culminating in apoptosis. This signaling pathway is initiated by the accumulation of unfolded proteins in the ER, a condition known as ER stress.

In response to ER stress, the cell activates the Unfolded Protein Response (UPR). Key events in the UPR induced by this compound include:

-

PERK Dimerization: Treatment with this compound leads to the dimerization of PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase) through phosphorylation.[1]

-

IRE1α Oligomerization: this compound also induces the oligomerization of IRE1α (Inositol-requiring enzyme 1 alpha).[1]

This acute ER stress ultimately leads to apoptosis, which is facilitated by the release of calcium from the ER into the cytoplasm.[1][4] The pro-apoptotic signaling is further evidenced by the cleavage of caspase-3 and PARP (Poly (ADP-ribose) polymerase).[6]

Signaling Pathway Diagram

Caption: Signaling pathway of this compound leading to apoptosis.

Quantitative Data

In Vitro Efficacy of this compound

This compound has demonstrated submicromolar IC50 values across a panel of multiple myeloma cell lines.[1][3]

| Cell Line | IC50 (µM) |

| MM1.S | < 1.0 |

| MM1.R | < 1.0 |

| KMS-12-PE | < 1.0 |

| KMS-12-BM | < 1.0 |

| NCI-H929 | < 1.0 |

| U266 | < 1.0 |

| RPMI 8226 | < 1.0 |

| JJN-3 | < 1.0 |

| HRMM.09-luc | < 1.0 |

| 5TGM1-luc | < 1.0 |

Table 1: IC50 values of this compound in various multiple myeloma cell lines.[1][2]

Comparative Potency of PDI Inhibitors

This compound is significantly more potent at inhibiting PDI reductase activity in vitro compared to other established PDI inhibitors.[1][3][4][5]

| Compound | Concentration for equivalent inhibition |

| This compound | 1 µM |

| LOC14 | 100 µM |

| PACMA 31 | 100 µM |

Table 2: Comparative potency of this compound in inhibiting the reduction of di-E-GSSG.[1]

Experimental Protocols

PDI Reductase Activity Assay (di-E-GSSG Assay)

This assay measures the reductase activity of PDI.

Workflow Diagram:

Caption: Workflow for the PDI reductase activity assay.

Detailed Methodology:

-

Reagent Preparation: A reaction mixture is prepared containing recombinant PDI, the substrate di-E-GSSG, NADPH, and glutathione reductase.

-

Inhibitor Incubation: this compound or other PDI inhibitors are added to the reaction mixture and incubated.

-

Activity Measurement: The reductase activity of PDI is monitored by measuring the decrease in NADPH absorbance at 340 nm over time. The reduction of di-E-GSSG by PDI is coupled to the oxidation of NADPH by glutathione reductase.

-

Data Analysis: The rate of NADPH consumption is used to calculate the level of PDI inhibition by the compound.

Target Identification using Biotinylated this compound (B-CCF642)

A biotinylated analog of this compound (B-CCF642) was synthesized to identify its cellular binding partners.

Workflow Diagram:

Caption: Workflow for target identification using B-CCF642.

Detailed Methodology:

-

Cell Treatment: Multiple myeloma cells are treated with B-CCF642.

-

Cell Lysis: The treated cells are lysed to release cellular proteins.

-

Streptavidin Affinity Purification: The cell lysate is incubated with streptavidin-coated beads to capture B-CCF642 and its covalently bound protein partners.

-

Elution and Separation: The bound proteins are eluted from the beads and separated by size using SDS-PAGE.

-

Western Blotting: The separated proteins are transferred to a membrane and probed with antibodies specific for candidate target proteins, such as various PDI isoforms, to confirm binding.

Conclusion

This compound represents a promising therapeutic candidate that targets a critical cellular process in protein folding. Its potent inhibition of PDI isoenzymes leads to irrecoverable ER stress and subsequent apoptosis in cancer cells, particularly those with a high secretory load like multiple myeloma. The well-defined mechanism of action, supported by robust in vitro and in vivo data, provides a strong rationale for its continued development. Further research into its more selective analogs, such as this compound-34, may offer improved therapeutic windows.[7][8][9]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Novel Protein Disulfide Isomerase Inhibitor with Anticancer Activity in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pan-Inhibition of Protein Disulfide Isomerase Caused Cell Death through Disrupting Cellular Proteostasis in Pancreatic Ductal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Therapeutic Targeting of Protein Disulfide Isomerase PDIA1 in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

CCF642 and Endoplasmic Reticulum Stress: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The endoplasmic reticulum (ER) is a critical organelle for protein folding and secretion. Perturbations in its function lead to an accumulation of misfolded proteins, a condition known as ER stress, which activates a complex signaling network called the Unfolded Protein Response (UPR). In malignant cells, particularly those with high secretory loads like multiple myeloma, the UPR is often constitutively active and represents a key survival mechanism. CCF642 is a potent, novel small-molecule inhibitor of Protein Disulfide Isomerases (PDI), a family of enzymes essential for catalyzing disulfide bond formation during protein folding in the ER. By inhibiting PDI, this compound disrupts proteostasis, leading to an acute and overwhelming level of ER stress that surpasses the cell's adaptive capacity, ultimately triggering apoptosis. This document provides an in-depth technical overview of the mechanism by which this compound induces ER stress, detailing its effects on the core UPR signaling pathways and the downstream consequences for cell fate.

Introduction to Endoplasmic Reticulum Stress and the Unfolded Protein Response

The ER is responsible for the synthesis, folding, and modification of approximately one-third of the cellular proteome. Various physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to the accumulation of unfolded or misfolded proteins—a state defined as ER stress[1][2]. To cope with this, cells activate the Unfolded Protein Response (UPR), a tripartite signaling cascade initiated by three ER-transmembrane sensors:

-

PERK (PKR-like ER kinase)

-

IRE1α (Inositol-requiring enzyme 1α)

-

ATF6 (Activating transcription factor 6)

Under basal conditions, these sensors are kept inactive by the ER chaperone BiP (Binding immunoglobulin protein)[3]. Upon ER stress, BiP preferentially binds to unfolded proteins, releasing the sensors and allowing their activation to restore homeostasis. However, if the stress is prolonged or severe, the UPR switches from a pro-survival to a pro-apoptotic signal[2][4]. In cancers like multiple myeloma, which secrete vast quantities of disulfide-rich immunoglobulins, the protein folding machinery is under constant strain, making these cells exquisitely dependent on the UPR for survival and thus vulnerable to its disruption[5][6][7].

This compound: A Potent Inhibitor of Protein Disulfide Isomerase (PDI)

This compound was identified as a potent anti-myeloma compound that functions by inhibiting PDI activity[5][6]. PDI enzymes (including PDIA1, PDIA3, and PDIA4) are critical for the formation and rearrangement of disulfide bonds, a rate-limiting step in the folding of many secretory and membrane proteins. Inhibition of PDI by this compound directly leads to the accumulation of misfolded protein substrates within the ER, triggering an acute ER stress response[5][8].

Quantitative Data: Potency of this compound

The inhibitory capacity and cytotoxic effects of this compound have been quantified across various studies.

| Parameter | Value | Cell Line(s) / System | Reference |

| PDI Inhibition (IC₅₀) | 2.9 µM | In vitro PDI reductase activity assay | [8] |

| Cytotoxicity (IC₅₀) | Sub-micromolar | 10 of 10 multiple myeloma cell lines (MM1.S, RPMI 8226, etc.) | [5][6][8] |

| In Vivo Efficacy | 10 mg/kg (i.p.) | 5TGM1-luc mouse model of myeloma | [8] |

Core Mechanism: this compound-Induced Activation of the UPR

This compound's primary mechanism of action is the induction of irresolvable ER stress through PDI inhibition. This robustly activates all three branches of the UPR, shifting the balance towards apoptosis.

Figure 1: Mechanism of this compound-induced ER stress and apoptosis.

Activation of the PERK Pathway

Upon activation, PERK dimerizes and autophosphorylates, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This transiently attenuates global protein synthesis but selectively promotes the translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates pro-apoptotic genes, most notably C/EBP homology protein (CHOP)[1][9]. Studies show that this compound treatment rapidly induces PERK dimerization[5][8].

Activation of the IRE1α Pathway

IRE1α is a dual-function enzyme with both kinase and endoribonuclease (RNase) activity[10]. Upon activation through oligomerization, its RNase domain mediates the unconventional splicing of a 26-nucleotide intron from the X-box binding protein 1 (XBP1) mRNA[11][12]. The resulting spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and ER-associated degradation (ERAD). This compound treatment causes rapid IRE1α oligomerization and subsequent detection of spliced XBP1 mRNA, confirming the functional activation of this pathway[5][13].

Effects on the ATF6 Pathway

ATF6 is a transcription factor that, upon ER stress, translocates to the Golgi apparatus where it is cleaved by proteases to release its active cytosolic domain[14]. This fragment then moves to the nucleus to activate the transcription of ER chaperones and other UPR-related genes[15][16]. While direct studies on this compound's effect on ATF6 cleavage are less detailed, RNA sequencing data from cells treated with this compound and its analogues show significant changes in the expression of ATF6 target genes, indicating this pathway is also engaged[17][18].

Quantitative Summary of UPR Activation by this compound

The kinetics of UPR sensor activation following this compound treatment in multiple myeloma cells highlight the acute nature of the induced stress.

| UPR Marker | Time of Onset | Peak Activation | Cell Line | Concentration | Reference |

| PERK Dimerization | Within 30 min | - | KMS-12-PE | 3 µM | [5][8] |

| IRE1α Oligomerization | Within 15 min | 1 hour | MM1.S | 3 µM | [5] |

| XBP1 mRNA Splicing | Within 2 hours | - | MM1.S | 3 µM | [5] |

| CHOP Induction | Within 30 min | - | KMS-12-PE | 3 µM | [5] |

Downstream Consequences: Apoptosis and Calcium Release

The overwhelming ER stress induced by this compound culminates in apoptosis, driven by multiple downstream effectors.

-

CHOP-Mediated Apoptosis: The strong and sustained induction of the transcription factor CHOP is a key event. CHOP promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins like Bim, leading to mitochondrial dysfunction and caspase activation[2].

-

Calcium Release: The ER is a major intracellular calcium store. Severe ER stress can lead to the release of this stored calcium into the cytosol[5]. This calcium overload can trigger apoptosis by activating calcium-dependent proteases and promoting mitochondrial permeability transition[5][19]. This compound has been shown to cause a selective and apoptosis-inducing calcium release in myeloma cells[5].

The commitment to apoptosis is confirmed by the detection of cleaved (activated) caspase-3 and the cleavage of its substrate, PARP (Poly(ADP-ribose) polymerase)[5][13].

Key Experimental Protocols

Reproducing and expanding upon the findings related to this compound and ER stress requires standardized methodologies. Below are outlines for key experimental procedures.

Figure 2: General experimental workflow for assessing this compound-induced ER stress.

Western Blotting for UPR Markers

This protocol is used to detect changes in protein levels and post-translational modifications indicative of UPR activation[20].

-

Cell Treatment & Lysis: Plate cells (e.g., MM1.S, KMS-12-PE) and treat with desired concentrations of this compound (e.g., 3 µM) or vehicle (DMSO) for various time points (e.g., 0, 0.5, 1, 2, 4, 6 hours). Harvest cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-40 µg of protein per lane and separate on an 8-12% polyacrylamide gel. For oligomerization analysis of PERK and IRE1α, non-reducing conditions (without β-mercaptoethanol or DTT in the loading buffer) may be required[5].

-

Membrane Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include those for: p-PERK, total PERK, IRE1α, CHOP, cleaved caspase-3, total caspase-3, cleaved PARP, and a loading control (e.g., Actin, GAPDH).

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

RT-PCR for XBP1 mRNA Splicing

This assay directly measures the endoribonuclease activity of IRE1α[11][21].

-

Cell Treatment & RNA Isolation: Treat cells as described above. Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy) or TRIzol reagent.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This allows for the simultaneous amplification of both the unspliced (uXBP1) and spliced (sXBP1) variants.

-

Gel Electrophoresis: Resolve the PCR products on a 2.5-3% agarose gel. The unspliced product will appear as a larger band than the spliced product. The appearance or increased intensity of the lower molecular weight sXBP1 band indicates IRE1α activation.

Cytosolic Calcium Measurement

This protocol measures the release of calcium from ER stores into the cytoplasm[5].

-

Cell Loading: Incubate cells in culture medium with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C, according to the manufacturer's instructions.

-

Baseline Measurement: Wash the cells to remove excess dye and place them on a fluorescence microscope or plate reader. Measure the baseline fluorescence for a short period.

-

Treatment and Recording: Add this compound (e.g., 3 µM) to the cells and immediately begin recording fluorescence intensity over time. An increase in fluorescence corresponds to a rise in cytosolic calcium concentration.

-

Data Analysis: Quantify the change in fluorescence intensity relative to the baseline to determine the magnitude and kinetics of the calcium release.

Conclusion and Therapeutic Implications

This compound represents a targeted therapeutic strategy that exploits the inherent reliance of high-secretory cancer cells on the protein folding machinery of the endoplasmic reticulum. By potently inhibiting PDI, this compound induces an acute and unresolvable ER stress, effectively hijacking the cell's own UPR signaling network to trigger apoptosis. Its ability to rapidly activate the PERK and IRE1α pathways, induce CHOP, and cause apoptosis-inducing calcium release provides a strong preclinical rationale for its development. The detailed methodologies and mechanistic pathways outlined in this guide offer a framework for further investigation into PDI inhibitors as a promising class of anti-cancer agents.

References

- 1. dovepress.com [dovepress.com]

- 2. mdpi.com [mdpi.com]

- 3. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Increasing Melanoma Cell Death Using Inhibitors of Protein Disulphide Isomerases to Abrogate Survival Responses to Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Novel Protein Disulfide Isomerase Inhibitor with Anticancer Activity in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Endoplasmic reticulum stress in the development of multiple myeloma and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Molecular Mechanism for Turning Off IRE1α Signaling during Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Molecular mechanism of ATF6 in unfolded protein response and its role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protein Disulfide Isomerase-associated 6 is an ATF6-inducible ER Stress Response Protein that Protects Cardiac Myocytes from Ischemia/Reperfusion-mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The ATF6 pathway of the ER stress response contributes to enhanced viability in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]

- 21. researchgate.net [researchgate.net]

The Unfolding Demise: A Technical Guide to CCF642-Induced Apoptosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the pro-apoptotic activity of CCF642, a potent inhibitor of Protein Disulfide Isomerase (PDI). By elucidating the core signaling pathways and offering detailed experimental methodologies, this document serves as a comprehensive resource for researchers investigating novel cancer therapeutics targeting the endoplasmic reticulum stress response.

Core Mechanism of Action: PDI Inhibition and ER Stress-Induced Apoptosis

This compound exerts its cytotoxic effects by targeting Protein Disulfide Isomerase (PDI), an enzyme crucial for proper protein folding within the endoplasmic reticulum (ER).[1][2] Inhibition of PDI by this compound disrupts the delicate protein folding machinery, leading to an accumulation of misfolded proteins and inducing a state of acute ER stress.[1][3] This, in turn, activates the Unfolded Protein Response (UPR), a cellular signaling network designed to restore ER homeostasis. However, under the sustained and overwhelming stress induced by this compound, the UPR shifts from a pro-survival to a pro-apoptotic cascade, ultimately leading to programmed cell death.

The primary mechanism of this compound-induced apoptosis involves the following key events:

-

PDI Inhibition: this compound covalently binds to PDI isoenzymes, including PDIA1, A3, and A4, inactivating their reductase activity.[3][4]

-

ER Stress Induction: The inhibition of PDI leads to the accumulation of misfolded proteins, triggering acute ER stress.[1][3] This is evidenced by the increased dimerization and phosphorylation of PERK and oligomerization of IRE1-α, two key ER stress sensors.[1][3]

-

Calcium Dysregulation: A critical event in this compound-induced apoptosis is the release of calcium (Ca2+) from the ER into the cytosol.[1][3][5] This disruption of calcium homeostasis is a potent apoptotic trigger.

-

Caspase Activation: The increase in cytosolic calcium contributes to the activation of the caspase cascade, including the cleavage of caspase-3 and PARP, hallmark indicators of apoptosis.[2][3][6]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound's activity.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Lines | Reference |

| IC50 (PDI Inhibition) | 2.9 µM | - | [1] |

| IC50 (Proliferation) | < 1 µM | 10/10 Multiple Myeloma Cell Lines | [2][3] |

| Cytotoxicity (Primary Refractory Myeloma Cells) | IC50 < 1 µM | Patient-derived cells | [2] |

| Cytotoxicity (Normal Bone Marrow Mononuclear Cells) | No significant effect up to 6.75 µM | NLBM cells | [2] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Outcome | Reference |

| 5TGM1-luc Syngeneic Mouse Model of Myeloma | 10 mg/kg, i.p., three times a week for 24 days | Significantly prolonged lifespan and suppressed tumor growth | [1][3] |

Signaling Pathway Diagram

Caption: this compound induced apoptosis pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

PDI Reductase Activity Assay

Objective: To measure the inhibitory effect of this compound on the reductase activity of PDI.

Principle: This assay utilizes a fluorescently quenched substrate, di-eosin-GSSG, which fluoresces upon reduction by PDI. The rate of fluorescence increase is proportional to PDI activity.

Materials:

-

Recombinant human PDI

-

Di-eosin-GSSG (pseudo-substrate)

-

Insulin

-

Dithiothreitol (DTT)

-

This compound and other test compounds

-

Assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.0)

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer.

-

Add recombinant PDI to the wells.

-

Add varying concentrations of this compound or vehicle control to the wells and incubate for a specified time.

-

Initiate the reaction by adding a mixture of insulin and di-eosin-GSSG. The reduction of insulin by PDI is coupled to the reduction of di-eosin-GSSG.

-

Alternatively, DTT can be used to initiate the reaction.

-

Measure the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the rate of reaction and determine the IC50 value for this compound.

Cell Viability and Cytotoxicity Assay

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Principle: A common method is the use of a colorimetric assay, such as the MTT or MTS assay, which measures the metabolic activity of viable cells.

Materials:

-

Multiple myeloma cell lines (e.g., MM1.S, RPMI 8226)

-

Normal bone marrow mononuclear cells (NLBM) as a control

-

This compound

-

Cell culture medium and supplements

-

MTT or MTS reagent

-

Solubilization buffer (for MTT)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow cells to adhere overnight (for adherent cells).

-

Treat cells with a serial dilution of this compound or vehicle control for a specified duration (e.g., 72 hours).

-

Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

-

If using MTT, add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for ER Stress and Apoptosis Markers

Objective: To detect changes in the expression and activation of proteins involved in the ER stress and apoptotic pathways.

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

Materials:

-

Multiple myeloma cells

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against:

-

PERK (total and phosphorylated)

-

IRE1-α

-

Cleaved Caspase-3

-

PARP

-

Actin or GAPDH (loading control)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound or vehicle control for the desired time points.

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities relative to the loading control.

Experimental Workflow Diagram

Caption: A typical experimental workflow for characterizing this compound.

Conclusion

This compound represents a promising therapeutic agent that selectively induces apoptosis in cancer cells, particularly multiple myeloma, by targeting the PDI family of enzymes and triggering overwhelming ER stress. The data presented in this guide highlight its potent in vitro and in vivo activity. The detailed experimental protocols provide a framework for further investigation into the nuanced mechanisms of this compound and the development of next-generation PDI inhibitors. The signaling and workflow diagrams offer a clear visual representation of the key processes involved, serving as a valuable tool for researchers in the field of cancer drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Novel Protein Disulfide Isomerase Inhibitor with Anticancer Activity in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Therapeutic Targeting of Protein Disulfide Isomerase PDIA1 in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of CCF642

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCF642 is a potent and novel small-molecule inhibitor of Protein Disulfide Isomerase (PDI), an enzyme crucial for proper protein folding within the endoplasmic reticulum (ER). Its discovery through a mechanistically unbiased, multilayered screening assay identified it as a promising therapeutic candidate, particularly for malignancies such as multiple myeloma that are highly dependent on protein secretion. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, including detailed experimental protocols and quantitative data to support further research and development.

Discovery of this compound: A Mechanistically Unbiased Approach

This compound was identified from a library of 30,355 small molecules through a sophisticated, multilayered cytotoxicity assay designed to mimic the complex microenvironment of multiple myeloma.[1] This mechanistically unbiased screen aimed to identify compounds with potent anti-myeloma activity while sparing normal bone marrow cells.

The screening process involved a multi-step cellular ATP quantitation assay that modeled key physiological barriers to drug efficacy, including:

-

Liver Metabolism: Incorporation of mouse liver homogenate to assess the impact of metabolic degradation.

-

Tissue Diffusion: Use of an agarose matrix to simulate diffusion through tissues.

-

Transient Exposure: A system to mimic the pharmacokinetics of drug distribution and clearance.

-

Myeloma Niche Support: Co-culture with bone marrow stromal cells (HS-5) to replicate the supportive tumor microenvironment.

-

Bone Marrow Toxicity: Assessment of viability in normal bone marrow cells to identify compounds with a favorable therapeutic window.

This compound emerged as a lead compound due to its broad and potent anti-multiple myeloma activity at submicromolar concentrations across a panel of ten multiple myeloma cell lines.[1]

Synthesis of this compound and its Analogs

The synthesis of this compound and its derivatives, including a biotinylated analog (B-CCF642) for target identification studies and a carboxylate analog (this compound-COOH) with reduced activity, has been described. The general synthetic scheme involves the construction of the core 1,3,4-oxadiazole ring system. While the specific, step-by-step synthesis protocol for this compound is detailed in the supplementary materials of the primary research publication by Vatolin et al. (2016) in Cancer Research, a general approach is outlined below.

General Synthetic Approach for 1,3,4-Oxadiazole Derivatives:

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, the structural core of this compound, can be achieved through several established synthetic routes. A common method involves the cyclization of a diacylhydrazine precursor using a dehydrating agent.

A plausible synthetic route for this compound, based on its structure, would likely involve the reaction of 4-methoxybenzoyl hydrazide with a 4-nitrobenzoyl derivative under conditions that promote cyclization and dehydration to form the central oxadiazole ring.

Synthesis of Biotinylated this compound (B-CCF642):

For the synthesis of the biotinylated analog, a linker is typically introduced to the this compound scaffold, followed by conjugation with biotin. This is often achieved by modifying a functional group on the parent molecule that is not critical for its biological activity. In the case of B-CCF642, a biotin moiety was introduced at the 4-methoxy group of the phenyl ring.[2]

Quantitative Data

The following tables summarize the key quantitative data for this compound and its analogs.

Table 1: In Vitro Potency of this compound and Analogs

| Compound | Target | Assay | IC50 (μM) | Cell Line(s) | Reference |

| This compound | PDI | PDI Reductase Activity | 2.9 | - | [3] |

| This compound | Multiple Myeloma Cells | Cytotoxicity (ATP quantitation) | Submicromolar | MM1.S, MM1.R, KMS-12-PE, KMS-12-BM, NCI-H929, U266, RPMI 8226, JJN-3, HRMM.09-luc, 5TGM1-luc | [3] |

| B-CCF642 | Multiple Myeloma Cells | Cytotoxicity (ATP quantitation) | 2.9 | MM1.S | [2] |

| This compound-COOH | PDI | PDI Reductase Activity | ~10-fold less potent than this compound | - | [2] |

Experimental Protocols

Multilayered Multiple Myeloma Cell-Based Cytotoxicity Assay

This assay was central to the discovery of this compound and is designed to model several aspects of the in vivo tumor microenvironment.

Materials:

-

MM1.S-luc (luciferase-expressing multiple myeloma cells)

-

HS-5 bone marrow stromal cells

-

Normal bone marrow (NLBM) cells

-

24-well Transwell inserts (Corning)

-

C57BL/KaLwRij mouse liver homogenate

-

Low gelling temperature agarose (Sigma-Aldrich)

-

Firefly D-luciferin (Gold Biotechnology)

-

Trypan blue

-

Vi-CELL cell viability analyzer (Beckman Coulter)

Protocol:

-

Co-culture Setup:

-

Grow HS-5 bone marrow stromal cells to confluence on the semipermeable bottoms of 24-well Transwell inserts.

-

Add MM1.S-luc cells to the inserts and co-culture overnight.

-

-

Drug Preparation and Matrix Formation:

-

Suspend the test compound in C57BL/KaLwRij mouse liver homogenate and incubate at 37°C for 30 minutes.

-

Mix the drug-liver homogenate suspension with warm (35-40°C) low gelling temperature liquid agarose.

-

Immediately dispense the mixture into 24-well plates and allow it to solidify at room temperature for 30 minutes.

-

-

Cell Exposure:

-

Layer NLBM cells on top of the solidified agarose matrix.

-

After 1 to 3 hours, move the Transwell inserts containing the HS-5/MM1.S-luc co-culture into drug-free wells containing the liver/agarose/media, carrying over approximately 25% of the drug-equilibrated media. This step simulates drug clearance.

-

-

Readout:

-

After 3 to 4 days of incubation, measure the luciferase activity of the MM1.S-luc cells by adding firefly D-luciferin.

-

Aspirate the NLBM cells and assess their viability using trypan blue exclusion with a Vi-CELL analyzer.

-

Di-Eosin-Diglutathione (di-E-GSSG) PDI Reductase Activity Assay

This is a sensitive fluorescence-based assay to measure the reductase activity of PDI.[4][5][6][7]

Materials:

-

Di-eosin-diglutathione (di-E-GSSG) substrate

-

Recombinant human PDI

-

Dithiothreitol (DTT)

-

Assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.4)

-

Fluorescence plate reader

Protocol:

-

Reaction Setup:

-

In a 96-well black plate, add the assay buffer.

-

Add recombinant human PDI to the desired final concentration.

-

Add the test compound (e.g., this compound) at various concentrations.

-

Initiate the reaction by adding di-E-GSSG to a final concentration of approximately 150 nM and DTT to a final concentration of 5 µM.

-

-

Measurement:

-

Immediately measure the increase in fluorescence over time using a fluorescence plate reader with excitation at ~485 nm and emission at ~528 nm. The reduction of di-E-GSSG by PDI results in a significant increase in fluorescence.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction (V₀) from the linear portion of the fluorescence curve.

-

Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

-

Mechanism of Action and Signaling Pathways

This compound exerts its anti-myeloma effects by inhibiting PDI, leading to an accumulation of misfolded proteins in the ER.[3] This induces ER stress and activates the Unfolded Protein Response (UPR).[3] The sustained ER stress ultimately triggers apoptosis.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway initiated by this compound.

Caption: this compound-induced signaling pathway leading to apoptosis.

Experimental Workflow Diagram

The following diagram outlines the general workflow for identifying and characterizing PDI inhibitors like this compound.

Caption: General workflow for the discovery and characterization of PDI inhibitors.

Conclusion

This compound represents a significant advancement in the development of PDI inhibitors for the treatment of multiple myeloma and potentially other cancers characterized by high protein secretion and ER stress. Its discovery through a physiologically relevant screening platform highlights the importance of innovative assay design in identifying novel therapeutic agents. The detailed protocols and data presented in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and the development of next-generation PDI inhibitors.

References

- 1. Design, synthesis, and biological evaluation of biotinylated colchicine derivatives as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Methods of measuring protein disulfide isomerase activity: a critical overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of redox state and reductase activity of protein disulfide isomerase under different redox environments using a sensitive fluorescent assay - PubMed [pubmed.ncbi.nlm.nih.gov]

CCF642: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of CCF642, a potent inhibitor of Protein Disulfide Isomerase (PDI). This compound has demonstrated significant anti-cancer activity, particularly in multiple myeloma, by inducing endoplasmic reticulum (ER) stress and subsequent apoptosis. This guide details its chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

This compound is a small molecule characterized by a thiazolidine core. Its chemical and physical properties are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | 5-((5-nitrothiophen-2-yl)methylene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one | N/A |

| CAS Number | 346640-08-2 | [1] |

| Molecular Formula | C₁₅H₁₀N₂O₄S₃ | N/A |

| Molecular Weight | 378.45 g/mol | N/A |

| SMILES | O=C1N(C2=CC=C(OC)C=C2)C(S/C1=C/C3=CC=C(--INVALID-LINK--=O)S3)=S | N/A |

Physicochemical Properties

| Property | Value | Reference |

| Solubility | Insoluble in water. Soluble in DMSO (15 mg/mL, 39.63 mM). | N/A |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 2 years. | [1] |

Pharmacological Properties

This compound is a potent inhibitor of the PDI family of enzymes, which are crucial for protein folding in the endoplasmic reticulum.[1] Its inhibitory action leads to the accumulation of misfolded proteins, inducing ER stress and ultimately apoptosis in cancer cells.[1][2]

| Parameter | Value | Cell Line/Assay | Reference |

| IC₅₀ (PDI inhibition) | 2.9 µM | PDI reductase activity assay | [1] |

| IC₅₀ (Cytotoxicity) | Sub-micromolar | 10 different multiple myeloma cell lines | [3][4] |

Mechanism of Action: PDI Inhibition and ER Stress Induction

This compound exerts its anti-cancer effects by targeting Protein Disulfide Isomerases (PDIs), particularly PDIA1, PDIA3, and PDIA4.[2][3] PDI enzymes are essential for the correct folding of proteins in the endoplasmic reticulum through the formation and isomerization of disulfide bonds.

The proposed mechanism of action for this compound involves a novel covalent binding mode within the active-site CGHCK motifs of PDI.[2][3] Computational modeling suggests that this compound does not bind to the active site cysteine, but rather to an adjacent, conserved lysine residue.[3] The nitro group (NO₂) on the thiophene ring is crucial for its inhibitory activity.[3]

Inhibition of PDI by this compound leads to an accumulation of misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR).[1][2] This is characterized by:

-

Activation of ER stress sensors: this compound treatment leads to the dimerization and phosphorylation of PERK and oligomerization of IRE1α within 30 minutes.[1]

-

Induction of apoptosis: The sustained ER stress results in the release of calcium from the ER, which contributes to the activation of apoptotic pathways, including the cleavage of caspase-3 and PARP.[2][3]

Caption: Mechanism of action of this compound in cancer cells.

Experimental Protocols

PDI Reductase Activity Assay (di-E-GSSG Assay)

This assay measures the reductase activity of PDI using di-eosin-diglutathione (di-E-GSSG) as a substrate. The reduction of di-E-GSSG by PDI can be monitored by an increase in fluorescence.

Materials:

-

Recombinant PDI

-

di-E-GSSG

-

This compound or other inhibitors

-

Assay buffer (e.g., 100 mM sodium phosphate pH 7.0, 2 mM EDTA)

-

Dithiothreitol (DTT) or other reducing agents

-

Fluorescence plate reader

Procedure:

-

Incubate recombinant PDI (e.g., 1 µM) with varying concentrations of this compound for 1 hour in the assay buffer.[5]

-

Initiate the reaction by adding di-E-GSSG and a reducing agent like DTT.

-

Monitor the increase in fluorescence over time (e.g., for 1 hour) using a fluorescence plate reader.[6]

-

The rate of fluorescence increase is proportional to PDI reductase activity.

-

Compare the activity in the presence of the inhibitor to a vehicle control to determine the percentage of inhibition and calculate the IC₅₀.

Cell Viability/Cytotoxicity Assay

This protocol is used to determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC₅₀).

Materials:

-

Multiple myeloma cell lines (e.g., MM1.S, RPMI 8226)

-

This compound

-

Complete cell culture medium

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Trypan Blue)

Procedure:

-

Seed the multiple myeloma cells in 96-well plates at an appropriate density.

-

The following day, treat the cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Assess cell viability using a chosen method. For example, with a luminescent assay, add the reagent and measure luminescence. With Trypan Blue, aspirate and count viable cells using a cell counter.[3]

-

Plot the percentage of viable cells against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀.

Caption: A typical workflow for a cell-based cytotoxicity assay.

In Vivo Efficacy

This compound has demonstrated potent anti-myeloma activity in a syngeneic mouse model. Intraperitoneal administration of this compound (e.g., 10 mg/kg) has been shown to prolong the lifespan of mice engrafted with myeloma cells, with efficacy comparable to the standard-of-care therapeutic, bortezomib.[3][7] However, the clinical development of this compound has been limited by its poor solubility and bioavailability.[5][8] This has led to the development of analogs, such as this compound-34, with improved drug-like properties.[5][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Therapeutic Targeting of Protein Disulfide Isomerase PDIA1 in Multiple Myeloma [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel Protein Disulfide Isomerase Inhibitor with Anticancer Activity in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Therapeutic Targeting of Protein Disulfide Isomerase PDIA1 in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

CCF642: A Novel Protein Disulfide Isomerase Inhibitor for Anti-Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CCF642 is a novel small molecule inhibitor of Protein Disulfide Isomerase (PDI) with potent anti-cancer activity, particularly demonstrating significant efficacy against multiple myeloma.[1][2][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols. Discovered through a mechanistically unbiased screening of over 30,000 small molecules, this compound selectively induces apoptosis in cancer cells by triggering acute endoplasmic reticulum (ER) stress.[1][2] Its efficacy is comparable to the first-line therapeutic bortezomib in preclinical models of multiple myeloma, suggesting its potential as a new therapeutic agent in oncology.[1][3]

Introduction

Multiple myeloma is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow.[4] Despite recent advances in treatment, it remains largely incurable, with many patients developing resistance to existing therapies.[5] A promising therapeutic strategy involves targeting cellular processes that are essential for the survival of cancer cells. Multiple myeloma cells, due to their high rate of immunoglobulin secretion, are particularly dependent on the proper functioning of the endoplasmic reticulum (ER) for protein folding and are therefore vulnerable to ER stress.[3]

Protein Disulfide Isomerases (PDIs) are a family of enzymes crucial for the formation, isomerization, and reduction of disulfide bonds during protein folding within the ER.[6] Their inhibition can lead to an accumulation of misfolded proteins, inducing ER stress and subsequently apoptosis.[1][2] this compound has emerged as a potent PDI inhibitor, demonstrating a favorable preclinical profile for the treatment of multiple myeloma.[1][3]

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the reductase activity of PDI isoenzymes, including PDIA1, PDIA3, and PDIA4.[1][2] This inhibition leads to the accumulation of misfolded proteins within the ER, triggering the Unfolded Protein Response (UPR). The sustained ER stress activates downstream signaling pathways, including the phosphorylation of PERK and oligomerization of IRE1α.[1][7] This cascade of events culminates in the release of calcium from the ER into the cytoplasm, which in turn activates pro-apoptotic pathways, leading to cleavage of caspase-3 and PARP, and ultimately, programmed cell death.[1][7] Computational modeling suggests a novel covalent binding mode for this compound within the active-site CGHCK motifs of PDI.[1][2]

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound inhibits PDI, leading to ER stress, calcium release, and apoptosis.

Quantitative Preclinical Data

Table 1: In Vitro Cytotoxicity of this compound in Multiple Myeloma Cell Lines

| Cell Line | IC50 (µM) |

| MM1.S | < 1 |

| MM1.R | < 1 |

| KMS-12-PE | < 1 |

| KMS-12-BM | < 1 |

| NCI-H929 | < 1 |

| U266 | < 1 |

| RPMI 8226 | < 1 |

| JJN-3 | < 1 |

| HRMM.09-luc | < 1 |

| 5TGM1-luc | < 1 |

| Data summarized from Vatolin et al., 2016.[1] |

Table 2: In Vitro PDI Inhibition

| Compound | PDI Inhibition (IC50) |

| This compound | ~2.9 µM [8] |

| PACMA 31 | ~100-fold less potent than this compound[1] |

| LOC14 | ~100-fold less potent than this compound[1] |

Table 3: In Vivo Efficacy of this compound in a Syngeneic Mouse Model of Multiple Myeloma (5TGM1-luc)

| Treatment Group | Median Survival | Tumor Burden (Day 23) |

| Vehicle Control | ~28 days | High |

| This compound (10 mg/kg) | Significantly extended | Significantly lower luminescence |

| Bortezomib | Significantly extended | Significantly lower luminescence |

| Data summarized from Vatolin et al., 2016.[1] |

Experimental Protocols

Cell Culture

Multiple myeloma cell lines (e.g., MM1.S, RPMI 8226, NCI-H929) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.[1][5]

In Vitro Cytotoxicity Assay

Cell viability was assessed using a luciferase-based ATP assay (CellTiter-Glo®). Cells were seeded in 96-well plates and treated with varying concentrations of this compound for 72 hours. Luminescence was measured to determine the percentage of viable cells relative to a vehicle-treated control. IC50 values were calculated using non-linear regression analysis.[1]

PDI Reductase Activity Assay

The reductase activity of PDI was measured using a fluorescence-based assay with di-eosin-diglutathione (di-E-GSSG) as a substrate. The reduction of di-E-GSSG by PDI in the presence of DTT was monitored by measuring the increase in fluorescence. The inhibitory effect of this compound was determined by pre-incubating recombinant human PDI with the compound before initiating the reaction.[1]

Western Blot Analysis

Cells were treated with this compound for specified times, and whole-cell lysates were prepared. Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key proteins in the ER stress and apoptosis pathways (e.g., PERK, IRE1α, cleaved caspase-3, PARP). HRP-conjugated secondary antibodies were used for detection by chemiluminescence.[1]

In Vivo Efficacy Studies

C57BL/KaLwRij mice were injected intravenously with 5TGM1-luciferase expressing multiple myeloma cells. Treatment with this compound (e.g., 10 mg/kg, intraperitoneally, three times a week) or vehicle control was initiated the following day.[1][8] Tumor burden was monitored by bioluminescence imaging after intraperitoneal injection of D-luciferin. Survival was monitored daily.[1]

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for assessing the in vivo efficacy of this compound in a mouse model.

Conclusion and Future Directions

This compound is a promising novel anti-cancer agent that targets the PDI family of enzymes, leading to ER stress-induced apoptosis in multiple myeloma cells.[1][2][3] Its potent in vitro and in vivo activity, comparable to the standard-of-care drug bortezomib, highlights its therapeutic potential.[1] Further preclinical development, including detailed toxicology and pharmacokinetic studies, is warranted to advance this compound towards clinical investigation. Additionally, exploring the efficacy of this compound in other cancer types characterized by high ER stress, such as pancreatic and breast cancer, could broaden its therapeutic application.[6][9] The development of more selective analogs of this compound, such as this compound-34, may offer improved potency and reduced off-target effects.[4][10]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Novel Protein Disulfide Isomerase Inhibitor with Anticancer Activity in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Protein disulfide isomerase family mediated redox regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. oregon-therapeutics.com [oregon-therapeutics.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for CCF642 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCF642 is a potent and selective inhibitor of Protein Disulfide Isomerase (PDI), an enzyme crucial for proper protein folding within the endoplasmic reticulum (ER).[1][2][3] In cancer cells, particularly multiple myeloma which is characterized by high secretion of disulfide bond-rich proteins, inhibition of PDI by this compound leads to an accumulation of misfolded proteins, inducing acute ER stress.[2][3][4] This triggers the Unfolded Protein Response (UPR) and ultimately results in apoptotic cell death, making this compound a promising therapeutic agent.[2][5] this compound has demonstrated submicromolar efficacy in multiple myeloma cell lines and has shown effectiveness in in vivo models.[2][3] An analog of this compound, known as this compound-34, has been developed with improved solubility and selectivity.[6]

Mechanism of Action

This compound covalently binds to the active-site CGHCK motifs of PDI isoenzymes, including PDIA1, PDIA3, and PDIA4, leading to their inactivation.[2][5] This inhibition disrupts the cellular machinery for protein folding, leading to the accumulation of unfolded and misfolded proteins in the ER, a condition known as ER stress.[2][7] The cell attempts to mitigate this stress by activating the UPR, a signaling network aimed at restoring proteostasis.[7] However, prolonged and severe ER stress, as induced by this compound, overwhelms the adaptive capacity of the UPR and triggers pro-apoptotic pathways.[4][7] Key events in this process include the dimerization and activation of PERK and IRE1-α, two primary ER stress sensors, and a subsequent increase in cytosolic calcium levels, which further contributes to apoptosis.[1][2][4]

Quantitative Data

The following tables summarize the in vitro efficacy of this compound in various multiple myeloma cell lines.

Table 1: IC50 Values of this compound in Multiple Myeloma Cell Lines

| Cell Line | IC50 (µM) |

| MM1.S | <1 |

| MM1.R | <1 |

| KMS-12-PE | <1 |

| KMS-12-BM | <1 |

| NCI-H929 | <1 |

| U266 | <1 |

| RPMI 8226 | <1 |

| JJN-3 | <1 |

| HRMM.09-luc | <1 |

| 5TGM1-luc | <1 |

Data represents a 72-hour continuous exposure.[1][2]

Experimental Protocols

Here are detailed protocols for key experiments to assess the cellular effects of this compound.

Cell Viability Assay (Trypan Blue Exclusion Method)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

This compound (stock solution in DMSO)

-

Multiple myeloma cell lines (e.g., MM1.S, RPMI 8226)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypan Blue solution (0.4%)

-

96-well cell culture plates

-

Hemocytometer or automated cell counter

Procedure:

-

Cell Seeding:

-

Culture cells to logarithmic growth phase.

-

Harvest cells and determine cell density.

-

Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Add 100 µL of the diluted this compound or vehicle control to the appropriate wells.

-

Incubate for 72 hours at 37°C in a 5% CO2 incubator.[2]

-

-

Cell Viability Assessment:

-

Resuspend the cells in each well.

-

Transfer 10 µL of the cell suspension to a microcentrifuge tube.

-

Add 10 µL of 0.4% Trypan Blue solution and mix gently.

-

Load 10 µL of the mixture onto a hemocytometer.

-

Count the number of viable (unstained) and non-viable (blue) cells.

-

Calculate the percentage of viable cells for each treatment.

-

Determine the IC50 value by plotting the percentage of viable cells against the log of the this compound concentration and fitting the data to a dose-response curve.

-

Western Blot Analysis of ER Stress Markers

This protocol is used to detect the activation of the UPR pathway in response to this compound treatment.

Materials:

-

This compound

-

Multiple myeloma cell lines

-

Complete culture medium

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PERK, anti-phospho-PERK, anti-IRE1α, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound (e.g., 3 µM) for various time points (e.g., 0.5, 1, 2, 4, 6 hours).[1] Include a vehicle control.

-

After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the protein samples by SDS-PAGE.

-

-

Immunoblotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Single-Cell Cytosolic Calcium Measurement

This protocol measures changes in intracellular calcium levels, a key event in this compound-induced apoptosis.

Materials:

-

This compound

-

Multiple myeloma cell lines (e.g., MM1.S)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

-

Confocal microscope or flow cytometer equipped with a 488 nm laser

Procedure:

-

Cell Loading:

-

Culture cells on glass-bottom dishes suitable for microscopy.

-

Wash the cells with HBSS.

-

Prepare a loading solution of 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.

-

Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove excess dye.

-

-

Image Acquisition/Flow Cytometry:

-

Place the dish on the microscope stage or prepare cells for flow cytometry.

-

Acquire baseline fluorescence images or flow cytometry data for a few minutes.

-

Add this compound (e.g., 3 µM) to the cells.[2]

-

Continuously record the fluorescence intensity over time. An increase in fluorescence indicates a rise in cytosolic calcium.

-

-

Data Analysis:

-

For microscopy, select regions of interest (individual cells) and plot the change in fluorescence intensity over time.

-

For flow cytometry, analyze the shift in the fluorescence histogram over time.

-

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: this compound inhibits PDI, leading to ER stress, UPR activation, and apoptosis.

Caption: General workflow for evaluating the in vitro effects of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Novel Protein Disulfide Isomerase Inhibitor with Anticancer Activity in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Therapeutic Targeting of Protein Disulfide Isomerase PDIA1 in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Functions and mechanisms of protein disulfide isomerase family in cancer emergence - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CCF642 Administration in Mice

These application notes provide detailed protocols for the dosage and administration of the protein disulfide isomerase (PDI) inhibitor, CCF642, in a murine model of multiple myeloma. The included information is intended for researchers, scientists, and drug development professionals.

Data Presentation

Table 1: In Vivo Dosage and Administration of this compound

| Parameter | Details | Reference |

| Drug | This compound | [1][2] |

| Animal Model | 5TGM1-luc syngeneic multiple myeloma mouse model | [1][2] |

| Mouse Strain | C57BL/KaLwRij | [1][2] |

| Age of Mice | 6 to 8 weeks | [2] |

| Dosage | 10 mg/kg | [1][2] |

| Administration Route | Intraperitoneal (i.p.) injection | [1][2] |

| Frequency | Three times a week | [1][2] |

| Duration | For 24 days | [1] |

| Vehicle | Albumin formulation | [2] |

Table 2: Summary of In Vivo Efficacy of this compound

| Outcome Measure | Result | Reference |

| Survival | Significantly prolonged the lifespan of 5TGM1-luc-bearing mice, comparable to the effect of bortezomib. | [2] |

| Tumor Growth | Significantly suppressed the growth of 5TGM1-luc tumors as determined by in vivo imaging. | [1][2] |

| Tolerability | Treatments were well-tolerated, with no significant impact on the weight of the mice. | [2] |

Experimental Protocols

5TGM1-luc Multiple Myeloma Mouse Model

This protocol describes the establishment of an aggressive, syngeneic mouse model of multiple myeloma.

Materials:

-

5TGM1-luc multiple myeloma cells

-

C57BL/KaLwRij mice (female, 6-8 weeks old)

-

Sterile phosphate-buffered saline (PBS)

-

Hemocytometer or automated cell counter

-

27-30 gauge needles and 1 mL syringes

Procedure:

-

Culture 5TGM1-luc cells to the logarithmic growth phase.

-

Harvest the cells and wash them twice with sterile PBS.

-

Resuspend the cells in sterile PBS at a concentration of 2 x 106 cells per 100 µL.

-

Gently restrain the mouse and warm the tail to dilate the lateral tail veins.

-

Inject 100 µL of the cell suspension (2 x 106 cells) into the lateral tail vein.

-

Monitor the mice for signs of tumor development, which can be tracked by in vivo bioluminescent imaging. Drug treatments are typically initiated the day after cell injection.[2]

Preparation of this compound Formulation

Due to its limited aqueous solubility, this compound requires a specific formulation for in vivo administration.[2] While the precise, proprietary formulation details for the albumin-based vehicle are not fully disclosed in the available literature, a general protocol based on common laboratory practices for similar compounds is provided below. Researchers should optimize this formulation for their specific experimental needs.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Bovine Serum Albumin (BSA) or Mouse Serum Albumin (MSA), sterile

-

Sterile PBS, pH 7.4

Procedure:

-

Prepare a stock solution of this compound in DMSO. For example, a 10 mg/mL stock solution.

-

Prepare a sterile albumin solution in PBS. A common concentration for such formulations is 5% w/v.

-

To prepare the final injection solution, the DMSO stock of this compound is dissolved into the albumin solution.[2] It is crucial to ensure the final concentration of DMSO is kept to a minimum, ideally below 5-10%, to avoid toxicity in the animals.

-

For a 10 mg/kg dose in a 20g mouse (requiring 0.2 mg of this compound) with an injection volume of 200 µL, the final concentration of this compound in the injection solution would be 1 mg/mL.

-

Vortex the solution thoroughly to ensure complete mixing. The final formulation should be a clear solution or a stable suspension.

Intraperitoneal (i.p.) Administration of this compound

Materials:

-

Prepared this compound formulation

-

Sterile 1 mL syringes with 25-27 gauge needles

-

70% ethanol for disinfection

Procedure:

-

Gently restrain the mouse by scruffing the neck and back to expose the abdomen.

-

Tilt the mouse slightly downwards on one side.

-

Wipe the injection site in the lower abdominal quadrant with 70% ethanol.

-

Insert the needle at a 10-20 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or other organs.

-

Slowly inject the this compound formulation.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the mouse for any adverse reactions post-injection.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action: Induction of ER Stress

This compound functions as a potent inhibitor of protein disulfide isomerases (PDI).[1] Inhibition of PDI disrupts proper protein folding in the endoplasmic reticulum (ER), leading to an accumulation of misfolded proteins and inducing ER stress.[1][3] This, in turn, activates the Unfolded Protein Response (UPR), a cellular stress response. Specifically, this compound has been shown to cause the dimerization of PERK (Protein Kinase RNA-like Endoplasmic Reticulum Kinase) and oligomerization of IRE1α (Inositol-requiring enzyme 1 alpha), two key sensors of ER stress.[1] The sustained activation of these pathways ultimately leads to apoptosis (programmed cell death) in multiple myeloma cells.[3]

Caption: this compound inhibits PDI, leading to ER stress and apoptosis.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the typical workflow for assessing the in vivo efficacy of this compound in the 5TGM1-luc mouse model.

Caption: Workflow for this compound in vivo efficacy testing.

References

Application Notes and Protocols: Preparation and Use of CCF642 Stock Solution in DMSO

Introduction

CCF642 is a novel and potent small-molecule inhibitor of Protein Disulfide Isomerases (PDI).[1] PDI enzymes are critical for proper protein folding within the endoplasmic reticulum (ER).[2] In cancer cells, particularly multiple myeloma, which secrete large amounts of disulfide bond-rich proteins, PDI activity is essential for survival.[3] this compound demonstrates broad anti-myeloma activity by inhibiting PDI, leading to an accumulation of misfolded proteins, acute ER stress, and subsequent apoptosis.[3][4] It has been shown to be effective in vitro and in vivo, making it a valuable tool for cancer research and drug development.[4] These application notes provide detailed protocols for the preparation of this compound stock solutions using Dimethyl Sulfoxide (DMSO) and its application in key experiments.

Data Presentation

Quantitative data for this compound are summarized in the tables below for easy reference.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₀N₂O₄S₃ | [4] |

| Molecular Weight | 378.45 g/mol | [4] |

| CAS Number | 346640-08-2 | [4] |

| Solubility in DMSO | ≥ 15 mg/mL (≥ 39.63 mM) | [4][5] |

| Appearance | Powder | [5] |

Note: The use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can significantly reduce solubility.[1][5]

Table 2: Preparation of Common this compound Stock Solutions in DMSO

| Desired Stock Concentration | Mass of this compound (for 1 mL DMSO) | Mass of this compound (for 5 mL DMSO) |

| 1 mM | 0.378 mg | 1.892 mg |

| 5 mM | 1.892 mg | 9.461 mg |

| 10 mM | 3.784 mg | 18.922 mg |

| 30 mM | 11.354 mg | 56.770 mg |

Table 3: Storage and Stability of this compound

| Form | Storage Temperature | Stability Period | Reference |

| Powder | -20°C | 3 years | [5] |

| In DMSO | -80°C | 1 year | [1] |

| In DMSO | -20°C | 1 month | [6] |

To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1][6]

Mechanism of Action: PDI Inhibition and ER Stress

This compound covalently binds to and inhibits PDI isoenzymes, including PDIA1, A3, and A4.[3][7] This inhibition disrupts the proper folding of disulfide bond-containing proteins in the ER, leading to the accumulation of unfolded and misfolded proteins. This condition, known as ER stress, triggers the Unfolded Protein Response (UPR).[8]

This compound-induced UPR is characterized by the rapid activation of two key ER stress sensors: PERK, which undergoes dimerization and phosphorylation, and IRE1-α, which oligomerizes.[3][7] The activation of IRE1-α leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the adaptive response to ER stress.[9] However, the acute and overwhelming ER stress caused by this compound shifts the UPR towards a pro-apoptotic outcome. This is accompanied by a significant release of calcium (Ca²⁺) from the ER into the cytosol, which further triggers apoptotic pathways.[3][10]

Figure 1. this compound mechanism of action leading to ER stress-induced apoptosis.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro experiments. Adjustments can be made based on the desired final concentration using the calculations in Table 2.

Materials:

-

This compound powder (MW: 378.45 g/mol )

-

Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Vortex mixer

-

Pipettors and sterile, nuclease-free tips

Procedure:

-

Pre-analysis: Before opening, bring the this compound vial to room temperature to prevent condensation.

-

Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh 3.78 mg of this compound powder into the tube.

-

Solubilization: Add 1.0 mL of anhydrous DMSO to the tube containing the this compound powder.

-

Mixing: Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile microcentrifuge tubes.[1]

-

Storage: Store the aliquots upright at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][6] Label the tubes clearly with the compound name, concentration, and date of preparation.

Figure 2. Workflow for preparing a 10 mM this compound stock solution in DMSO.

Protocol 2: General Protocol for Use in Cell-Based Assays

This protocol provides a general guideline for diluting the DMSO stock solution for treating cells in culture.

Materials:

-

10 mM this compound stock solution in DMSO

-

Appropriate cell culture medium (e.g., RPMI, DMEM)

-

Cells plated in multi-well plates

-

Sterile pipettors and tips

Procedure:

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution (Recommended): To ensure accuracy, perform serial dilutions. For example, to achieve a final treatment concentration of 3 µM in 1 mL of culture medium:

-

Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 999 µL of culture medium. This results in a 10 µM working solution.

-

Add 300 µL of this 10 µM working solution to the well containing 700 µL of medium to achieve a final volume of 1 mL and a final this compound concentration of 3 µM.

-

-

Final DMSO Concentration: When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is less than 0.5% to avoid solvent toxicity.[6] A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.

-

Treatment: Add the diluted this compound to the cells and incubate for the desired time period (e.g., 0.5 to 6 hours, as used in ER stress induction studies).[1]

-

Analysis: Following incubation, proceed with downstream analysis, such as Western blotting for ER stress markers (PERK, IRE1-α), apoptosis markers (cleaved caspase-3, PARP), or cell viability assays.[7]

Protocol 3: Example of an In Vivo Formulation for Animal Studies

For drug development professionals, it is useful to note that while DMSO is standard for in vitro work, different formulations are required for in vivo experiments. This compound has been successfully administered to mice intraperitoneally (i.p.).[4]

Example Suspension Formulation: A study reported dissolving the DMSO stock of this compound into an albumin solution to improve solubility and allow for in vivo administration.[3] Another example for a similar compound involved a suspension with PEG300 and Tween-80 in saline.[1] For a 10 mg/kg dose, this compound was administered intraperitoneally three times a week.[3]

Disclaimer: This protocol is for informational purposes only. All animal experiments must be conducted in accordance with institutional and national guidelines and under an approved animal care and use committee protocol.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. oregon-therapeutics.com [oregon-therapeutics.com]